molecular formula C18H18N2O2 B11026034 N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide

N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B11026034
M. Wt: 294.3 g/mol
InChI Key: LUOJUSNNMGBKQH-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, and a hydroxyphenethyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Hydroxyphenethyl Group: The hydroxyphenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a hydroxyphenethyl halide in the presence of a Lewis acid catalyst.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenethyl group can form hydrogen bonds with target molecules, while the indole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenethyl)acetamide: Similar structure but with an acetamide group instead of a carboxamide group.

    N-(4-hydroxyphenethyl)-1H-indole-3-carboxamide: Lacks the methyl group on the indole nitrogen.

Uniqueness

N-(4-hydroxyphenethyl)-1-methyl-1H-indole-3-carboxamide is unique due to the presence of both the hydroxyphenethyl group and the methylated indole core. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C18H18N2O2/c1-20-12-16(15-4-2-3-5-17(15)20)18(22)19-11-10-13-6-8-14(21)9-7-13/h2-9,12,21H,10-11H2,1H3,(H,19,22)

InChI Key

LUOJUSNNMGBKQH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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